molecular formula C14H19BrFNO2 B8196472 tert-Butyl 2-bromo-3-fluorobenzyl(ethyl)carbamate

tert-Butyl 2-bromo-3-fluorobenzyl(ethyl)carbamate

Cat. No.: B8196472
M. Wt: 332.21 g/mol
InChI Key: DFWVORLOWAQEOM-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-3-fluorobenzyl(ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This compound is particularly interesting due to its unique combination of bromine, fluorine, and carbamate functional groups, which can impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-3-fluorobenzyl(ethyl)carbamate typically involves the protection of an amine group using tert-butyl carbamate. The process often includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms. Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carbamate group can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted carbamate, while oxidation can lead to the formation of carbonyl compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-bromo-3-fluorobenzyl(ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new synthetic methodologies.

Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-3-fluorobenzyl(ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in various interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protective properties but lacking the bromine and fluorine atoms.

    tert-Butyl bromoacetate: Contains a bromine atom but lacks the fluorine and carbamate groups.

    tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate: Similar structure but with an additional chlorine atom

Uniqueness: tert-Butyl 2-bromo-3-fluorobenzyl(ethyl)carbamate is unique due to its combination of bromine, fluorine, and carbamate functional groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-[(2-bromo-3-fluorophenyl)methyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO2/c1-5-17(13(18)19-14(2,3)4)9-10-7-6-8-11(16)12(10)15/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWVORLOWAQEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C(=CC=C1)F)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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